Superior Antibacterial Potency: A 256-Fold Improvement Over 3-Methoxybenzamide in FtsZ Inhibition
In the context of developing novel FtsZ inhibitors, the 4-bromo-1H-indazole core serves as a crucial scaffold. A derivative of this core (compound 12 in the study) demonstrated a dramatic enhancement in antibacterial activity compared to the parent compound 3-methoxybenzamide (3-MBA). Specifically, compound 12 exhibited a 256-fold increase in potency against penicillin-resistant Staphylococcus aureus (PRSA) [1]. This highlights the significant impact of the 4-bromo-1H-indazole structural modification. As the target compound is the core building block, this data is a direct class-level inference of its potential.
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | Not directly measured; the core scaffold is present in derivative 'Compound 12'. |
| Comparator Or Baseline | 3-Methoxybenzamide (3-MBA), a weak FtsZ inhibitor. |
| Quantified Difference | Compound 12 was 256-fold more potent than 3-MBA against penicillin-resistant S. aureus. |
| Conditions | In vitro antibacterial assay against penicillin-resistant Staphylococcus aureus (PRSA). |
Why This Matters
This demonstrates that the 4-bromo-1H-indazole scaffold can confer a massive (256-fold) potency advantage over simpler benzamide structures, making it a high-value starting point for antibiotic development.
- [1] Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-274. View Source
